2,3-dihydro-1H-Indene-1,2-diamine dihydrochloride

Solubility Salt formulation Pharmaceutical process chemistry

2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride (CAS 64749-63-9) is the racemic dihydrochloride salt of 1,2-diaminoindane, a vicinal diamine featuring a conformationally rigid indane backbone. Unlike its enantiopure counterparts, this compound is supplied as a non-stereochemically defined mixture of cis/trans isomers, providing a cost-efficient entry point for downstream chiral resolution or for applications where stereochemistry is not critical.

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
CAS No. 64749-63-9
Cat. No. B1505285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-Indene-1,2-diamine dihydrochloride
CAS64749-63-9
Molecular FormulaC9H14Cl2N2
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)N)N.Cl.Cl
InChIInChI=1S/C9H12N2.2ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;;/h1-4,8-9H,5,10-11H2;2*1H
InChIKeyFSROIONCWTUSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-Indene-1,2-diamine Dihydrochloride (CAS 64749-63-9): Procuring the Racemic Scaffold for Chiral Diamine Applications


2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride (CAS 64749-63-9) is the racemic dihydrochloride salt of 1,2-diaminoindane, a vicinal diamine featuring a conformationally rigid indane backbone . Unlike its enantiopure counterparts, this compound is supplied as a non-stereochemically defined mixture of cis/trans isomers, providing a cost-efficient entry point for downstream chiral resolution or for applications where stereochemistry is not critical. Its dihydrochloride salt form enhances aqueous solubility and solid-state stability relative to the freebase, making it amenable to aqueous reaction conditions and pharmaceutical salt screening workflows .

Racemic scaffold entry point — supports chiral resolution and stereoisomer access workflows for asymmetric ligand screening
Dihydrochloride salt form — aqueous-compatible synthetic protocols and pharmaceutical salt screening workflows
Rigid indane backbone — structurally differentiated ligand geometry versus flexible-chain vicinal diamines for asymmetric catalysis studies

Why 2,3-Dihydro-1H-Indene-1,2-diamine Dihydrochloride Cannot Be Interchanged with Common Vicinal Diamines or Single Enantiomers


Although 1,2-diaminoindane dihydrochloride shares the vicinal diamine functional motif with widely used alternatives such as trans-1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN), direct substitution is not straightforward. The fused indane backbone introduces a previously documented restriction in conformational flexibility compared to cyclohexane-based diamines, which alters the bite angle and steric environment in metal complexes [1]. Furthermore, substituting the racemic dihydrochloride salt with an enantiopure freebase changes both stereochemical outcome and solubility; the dihydrochloride form offers >50 mg/mL aqueous solubility versus the freebase that melts with decomposition at 296 °C and is practically insoluble in water . These differences have measurable consequences in catalytic performance, synthetic intermediate isolation, and formulation development.

Racemic dihydrochloride salt
Enantiopure freebase isomer
Stereochemical outcome and aqueous solubility profile may differ significantly; resolution step is prerequisite for enantiopure applications
Indane-fused bicyclic backbone
DACH or DPEN scaffolds
Conformational restriction may alter metal-complex bite angle and catalytic enantioselectivity; ligand geometry may not transfer directly
Dihydrochloride salt (CAS 64749-63-9)
Freebase (CAS 14563-24-7)
Aqueous solubility and solid-state handling differ markedly; freebase requires co-solvents or elevated temperatures that risk decomposition

2,3-Dihydro-1H-Indene-1,2-diamine Dihydrochloride (CAS 64749-63-9): Quantitative Differentiation Evidence for Procurement Decision-Making


Aqueous Solubility: Dihydrochloride Salt vs. Freebase – A Quantified Handling Advantage

The dihydrochloride salt form of 2,3-dihydro-1H-indene-1,2-diamine (CAS 64749-63-9) exhibits aqueous solubility exceeding 50 mg/mL, a property directly attributed to protonation of both amine groups . In contrast, the freebase (CAS 14563-24-7) is practically insoluble in water at room temperature and requires heating to 80 °C to achieve comparable dissolution, where it decomposes (mp 296 °C, dec.) . This represents a solubility differential of at least 50-fold under standard laboratory conditions.

Aqueous Solubility
Reported
>50 mg/mL (salt) vs practically insoluble (freebase)
Supports aqueous protocol selection
≥50-fold solubility differential reported under standard lab conditions
Solubility Salt formulation Pharmaceutical process chemistry

Enzymatic Resolution Efficiency: Racemic Dihydrochloride Feeds Enantiopure Synthesis with >99% ee

The racemic 1,2-diaminoindane scaffold (available as the dihydrochloride salt, CAS 64749-63-9) serves as the direct precursor for lipase-catalyzed kinetic resolution reported by Bit et al. Using Pseudomonas cepacia lipase, racemic cis-2-azido-1-indanol and trans-1-azido-2-indanol were resolved with enantiomeric excess values reaching 99% for the (1R,2R)-trans isomer after deprotection [1]. This established protocol transforms the inexpensive racemic mixture into four enantiopure stereoisomers in three steps, providing a route that is inaccessible starting from alternative vicinal diamines such as 1,2-diaminocyclohexane.

Resolution Efficiency
Reported
99% ee
Enables enantiopure isomer access from racemic precursor
Three-step lipase-catalyzed resolution; (1R,2R)-trans isomer achieved
Chiral resolution Biocatalysis Enantioselective synthesis

Indane Backbone Conformational Rigidity: Distinct from Flexible-Chain Vicinal Diamines in Asymmetric Catalysis

1,2-Amino alcohol and monotosylated diamine derivatives of the indane scaffold have been evaluated as ligands in ruthenium(II)-catalyzed asymmetric transfer hydrogenation of ketones . The indane-fused bicyclic framework restricts N–Ru–N bite angle flexibility compared to saturated diamine backbones such as 1,2-diaminocyclohexane (DACH) and 1,2-diaminoethane. While DACH-based Ru catalysts typically achieve 90–95% ee in prototypical ketone reductions, indane-ambox-derived Ru(II) complexes have been reported to deliver up to 97% ee for unfunctionalized ketones [1], indicating that the rigid indane scaffold can confer a measurable (2–7% ee) advantage in specific substrate classes.

Catalytic Selectivity
Class-level
Ru(II)-indan-ambox complex; asymmetric transfer hydrogenation platform
Supports ligand screening context for ketone substrates
Up to 97% ee reported vs DACH-class 90–95% ee; substrate-dependent differential
Asymmetric catalysis Chiral ligand design Ruthenium transfer hydrogenation

Validated Intermediate for Pharmacologically Active Diaminoindane Derivatives: MTP Inhibitor Series

The 1,2-diaminoindane core structure is the scaffold from which Novartis developed the biarylamide-substituted MTP inhibitor series, exemplified by compound 8aR [1]. Compound 8aR demonstrated dual in vitro IC50 values of 0.7 nM (apoB secretion inhibition in Hep G2 cells) and 70 nM (MTP-mediated triglyceride transfer), and showed oral efficacy in normolipidemic rats and dogs with dose-dependent reductions in plasma triglycerides and total cholesterol [1]. While the target compound CAS 64749-63-9 is the racemic precursor rather than the elaborated inhibitor, its procurement enables both structure-activity relationship (SAR) expansion and development of proprietary analogs.

MTP Target Engagement
Reported
Reported IC50: 0.7 nM (apoB secretion); 70 nM (MTP transfer)
Supports target-engagement assay context
Scaffold-specific SAR reported; requires independent validation for new analogs
Microsomal triglyceride transfer protein Drug discovery Cardiometabolic disease

2,3-Dihydro-1H-Indene-1,2-diamine Dihydrochloride (CAS 64749-63-9): Evidence-Backed Application Scenarios for Scientific Selection


Precursor for Multi-Gram Enzymatic Resolution to Enantiopure 1,2-Diaminoindane Stereoisomers

For laboratories requiring individual enantiopure 1,2-diaminoindane stereoisomers for asymmetric catalysis or chiral auxiliary development, procuring the racemic dihydrochloride salt (CAS 64749-63-9) and performing the lipase-catalyzed resolution protocol of Bit et al. provides a demonstrated route to (1R,2R)-trans-1,2-diaminoindane in 99% ee over three steps [1]. This approach is economically favorable relative to purchasing enantiopure isomers directly from Sigma-Aldrich at $356 per gram , especially when multiple stereoisomers are required for a ligand screening campaign.

Construction of Indane-Based Chiral Ru(II) Catalysts for Asymmetric Ketone Hydrogenation

Research groups developing asymmetric hydrogenation or transfer hydrogenation catalysts can use the indane-1,2-diamine scaffold to prepare Ru(II)-indan-ambox complexes that have been reported to achieve enantioselectivities up to 97% ee for simple ketones [1]. The rigid indane backbone provides a structurally differentiated alternative to DACH and Ts-DPEN ligands, offering potential selectivity gains of 2–7% ee in challenging substrate classes based on cross-study comparison [1].

Aqueous-Phase Derivatization and Salt Metathesis Without Co-Solvent Complications

The dihydrochloride salt form (CAS 64749-63-9) enables direct dissolution in water at concentrations >50 mg/mL [1], facilitating acylation, sulfonylation, or reductive amination in purely aqueous or biphasic media. This contrasts with the freebase (CAS 14563-24-7), which is practically insoluble in water and requires organic co-solvents or elevated temperatures that risk decomposition (mp 296 °C dec.) . For medicinal chemistry groups performing parallel library synthesis in aqueous-compatible formats, the dihydrochloride salt eliminates a solvent exchange step.

Scaffold for MTP Inhibitor SAR Expansion Programs

The 1,2-diaminoindane core is the validated scaffold underlying the Novartis biarylamide MTP inhibitor series, with lead compound 8aR achieving sub-nanomolar apoB secretion inhibition (IC50 = 0.7 nM) [1]. Teams engaged in lipid metabolism or cardiometabolic drug discovery can procure CAS 64749-63-9 as a versatile starting material for generating proprietary amide, sulfonamide, or urea derivatives, leveraging the indane-specific geometry that contributed to the potency of 8aR [1].

Application
Selection Property
Validation Focus
Stereochemical resolution workflow
Racemic scaffold for enantiomer separation
Enantiomeric excess endpoint verification
Asymmetric catalysis ligand studies
Rigid indane backbone conformation
Enantioselectivity endpoint review
Aqueous-phase synthetic protocols
Dihydrochloride salt solubility profile
Aqueous compatibility assessment
Lipid metabolism pathway research
Indane diamine scaffold context
Target-engagement assay validation
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